molecular formula C7H12ClNO B2795887 2,2-Dimethylpyrrolidine-1-carbonyl chloride CAS No. 1539173-47-1

2,2-Dimethylpyrrolidine-1-carbonyl chloride

Cat. No. B2795887
M. Wt: 161.63
InChI Key: ZLWCGSZACCSMTG-UHFFFAOYSA-N
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Description

“2,2-Dimethylpyrrolidine-1-carbonyl chloride” is a chemical compound with the CAS Number: 1539173-47-1 . It has a molecular weight of 161.63 . The IUPAC name for this compound is 2,2-dimethylpyrrolidine-1-carbonyl chloride .


Molecular Structure Analysis

The molecular formula of “2,2-Dimethylpyrrolidine-1-carbonyl chloride” is C7H12ClNO . The InChI code for this compound is 1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3 .

Scientific Research Applications

  • Organometallic Chemistry and Complex Formation : A study demonstrated the synthesis and structural analysis of a dimeric rhodium(I) complex with bridging σ- and π-bonded 2,5-dimethylpyrrolido ligands, highlighting the potential of dimethylpyrrolidine derivatives in forming complex metalorganic structures (Yünlü, Basolo, & Rheingold, 1987).

  • NMR Studies in Metal Complexes : Research on NMR coordination shifts in Au(III), Pd(II), and Pt(II) chloride complexes with various dimethylpyridines, including dimethylpyrrolidine derivatives, provided insights into the effects of these compounds on the properties of metal complexes (Pazderski et al., 2010).

  • Polymer Science : A study on new polyamides based on 2,5‐bis[(4‐carboxyanilino) carbonyl] pyridine and aromatic diamines, including derivatives of dimethylpyrrolidine, explored the synthesis, characterization, and thermal properties of these polymers, emphasizing the versatility of dimethylpyrrolidine derivatives in polymer chemistry (Faghihi & Mozaffari, 2008).

  • Organic Synthesis and Oxidation Studies : The oxidation of alcohols by “activated” dimethyl sulfoxide, involving compounds related to dimethylpyrrolidine, was examined in a study that provided a preparative, steric, and mechanistic perspective on the oxidation process (Omura & Swern, 1978).

  • Chemical Reaction Mechanisms : Research on the reaction of 1,3-di-tert-butyl-2,2-dimethyl-4,4-dichloro-1,3,2,4λ4-diazasilastannetidine with silver trifluoromethanesulfonate, involving derivatives of dimethylpyrrolidine, discussed the structural and mechanistic aspects of this complex chemical reaction (Veith, Royan, & Huch, 1993).

properties

IUPAC Name

2,2-dimethylpyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-7(2)4-3-5-9(7)6(8)10/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWCGSZACCSMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1C(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpyrrolidine-1-carbonyl chloride

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